REACTION_CXSMILES
|
Cl[C:2](=[CH2:5])[C:3]#[N:4].C(=O)([O-])[O-].[K+].[K+].[C:12]1([C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15])[OH:13]>CC(C)=O>[O:13]1[C:12]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[O:15][CH2:5][CH:2]1[C:3]#[N:4] |f:1.2.3|
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
within one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated to boiling
|
Type
|
TEMPERATURE
|
Details
|
After 18 hours at reflux under argon
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase, dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C1C=CC=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |